![molecular formula C8H6O3 B168962 3-hydroxyisobenzofuran-1(3H)-one CAS No. 16859-59-9](/img/structure/B168962.png)
3-hydroxyisobenzofuran-1(3H)-one
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3-hydroxyisobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in the metabolism of biogenic amines, oxidative stress, and chronic inflammation .
Mode of Action
This compound interacts with its targets, MAO-A and MAO-B, by inhibiting their activity . This compound has been found to display preferable inhibition towards the MAO-B isoform .
Biochemical Pathways
The inhibition of MAO-A and MAO-B affects the metabolic pathways of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes .
Pharmacokinetics
Its ability to inhibit mao-a and mao-b suggests that it may have good bioavailability and can reach its target enzymes in the body .
Result of Action
The inhibition of MAO-A and MAO-B by this compound can lead to a decrease in the metabolism of biogenic amines . This can result in reduced oxidative stress and chronic inflammation, potentially providing therapeutic benefits for conditions associated with these processes .
Biochemical Analysis
Biochemical Properties
The role of 3-Hydroxyisobenzofuran-1(3H)-one in biochemical reactions is significant. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for the preparation of 3-hydroxyisobenzofuran-1(3H)-one involves the reaction of 1-bromo-2-(1,3-dioxol-2-yl) or 1-bromo-2-(1,3-dioxan-2-yl)benzenes with butyllithium in tetrahydrofuran at -78°C. The resulting intermediates are then treated with tert-butyl 2-(1,3-dioxol-2-yl) or 2-(1,3-dioxan-2-yl)benzoates, followed by lactonization using trifluoroacetic acid in dichloromethane at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Biological Activities
Research has highlighted various biological activities associated with 3-hydroxyisobenzofuran-1(3H)-one:
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, warranting further exploration in medicinal chemistry .
- Neuroprotective Effects : Some research points to neuroprotective effects, which could be beneficial in developing treatments for neurodegenerative diseases .
Applications in Scientific Research
The applications of this compound span several fields:
Medicinal Chemistry
The compound serves as a scaffold for designing new drugs, particularly those targeting cancer and microbial infections. Its ability to modify biological pathways makes it a valuable starting point for drug development.
Organic Synthesis
Due to its versatile reactivity, this compound is utilized in organic synthesis to create complex molecules through various chemical transformations.
Material Science
Research indicates potential applications in material science, particularly in developing organic electronic devices due to its unique electronic properties .
Case Studies
Several case studies illustrate the applications of this compound:
Comparison with Similar Compounds
Similar Compounds
3,6-Disubstituted isobenzofuran-1(3H)-ones: These compounds also inhibit monoamine oxidases and have been studied for their potential therapeutic applications.
Phthalides: A broader class of compounds that share the core structure of 3-hydroxyisobenzofuran-1(3H)-one and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its role as a precursor in the synthesis of biologically active molecules and its potential therapeutic applications further distinguish it from other similar compounds.
Biological Activity
3-Hydroxyisobenzofuran-1(3H)-one (also known as 3-hydroxyphthalide) is a heterocyclic organic compound with significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C9H8O3
- Molecular Weight : 150.13 g/mol
- Structure : The compound features a fused isobenzofuran structure with a hydroxyl group at the 3-position, contributing to its reactivity and biological properties.
The primary biological activities of this compound are attributed to its interactions with specific enzymes and cellular pathways:
- Inhibition of Monoamine Oxidases (MAO-A and MAO-B) : The compound acts as an inhibitor of these enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of biogenic amines in the brain, potentially impacting mood and cognitive functions.
- Antioxidant Properties : Research indicates that this compound exhibits notable antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, suggesting potential therapeutic applications in conditions characterized by inflammation.
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound:
- Tumor Growth Inhibition : Research indicates that this compound and its derivatives can inhibit tumor growth and proliferation in various cancer cell lines. For instance, derivatives have been shown to interfere with metabolic pathways essential for cancer cell survival .
- Case Study : A study assessing the effects of structurally similar compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cells, emphasizing the importance of structural modifications in enhancing biological activity .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant properties of this compound are crucial for its therapeutic applications:
- Mechanism : The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism through which it can reduce inflammation in various models.
- Research Findings : In vitro studies demonstrated that treatment with this compound led to decreased levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .
Table 1: Biological Activities of this compound
Table 2: Synthesis and Derivatives
Compound Derivative | Yield (%) | Biological Activity |
---|---|---|
3-(6-Chloro-1H-indol-3-Yl)isobenzofuran-1(3H)-One | 88 | Anticancer |
3-butyl-6-bromo-isobenzofuranone | - | Antiplatelet activity |
JVPH3 (modified derivative) | - | Antileishmanial |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to inhibit MAO-A and MAO-B effectively. Its distribution within tissues indicates potential for therapeutic use in neurological disorders and inflammation-related conditions.
Properties
IUPAC Name |
3-hydroxy-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNKNWJNCOJPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to access 3-hydroxyisobenzofuran-1(3H)-one?
A1: this compound can be synthesized via different approaches. One method involves the ring contraction of tropones [, ]. Another strategy utilizes the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine, leading to the formation of phthalazin-1(2H)-ones, which can be further derivatized [].
Q2: How does this compound behave in Friedel-Crafts alkylation reactions?
A2: this compound acts as an electrophile in Friedel-Crafts alkylations with indoles when catalyzed by TsOH·H2O []. This reaction offers a simple and efficient pathway to synthesize 3-indolyl-substituted phthalides, valuable compounds in organic synthesis.
Q3: Can this compound participate in asymmetric reactions?
A3: Yes, this compound has been successfully employed in enantioselective allylation reactions []. Using a chiral phosphoric acid catalyst alongside Bi(OAc)3, asymmetric allylation of the carbonyl group can be achieved, highlighting its potential in synthesizing chiral phthalide derivatives.
Q4: What are the potential applications of this compound derivatives?
A4: Phthalides, structural motifs derived from this compound, are frequently encountered in natural products and bioactive molecules []. This suggests that further derivatization and exploration of this compound's reactivity could lead to novel compounds with interesting biological activities.
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